molecular formula C11H10O3 B8337414 4-hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one

4-hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B8337414
M. Wt: 190.19 g/mol
InChI Key: RPKZKINTMCUJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-6-phenyl-5,6-dihydro-2H-pyran-2-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-hydroxy-2-phenyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C11H10O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-5,7,10,12H,6H2

InChI Key

RPKZKINTMCUJEV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C=C1O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared as described in General Method 1 using 13.67 g methyl acetoacetate, 8.5 g of NaH 60% dispersion in oil, 73.6 mL of 1.6M n-butyl lithium in hexane, 10 g of benzaldehyde, and 300 mL of tetrahydrofuran. After addition of the aldehyde, the reaction was stirred 15 minutes at -78° C. then allowed to warm to room temperature overnight. A solid was filtered off after concentration (m.p. 145°-146° C.). 1H NMR (CDCl3) δ 2.8-3.05 (m, 2 H), 3.5 (d, 1 H), 3.7 (d, 1 H), 5.7 (dd, 1 H), 7.3-7.5 (m, 5 H).
Quantity
13.67 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
73.6 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

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